

Application Notes and Protocols for Protein Refolding Using NDSB-256

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry. **NDSB-256**, in particular, is effective in preventing protein aggregation and facilitating the renaturation of chemically and thermally denatured proteins.[1] Its unique properties, such as high solubility in water, minimal impact on buffer pH and viscosity, and easy removal by dialysis, make it a versatile additive for protein refolding protocols.[1][2] These application notes provide a detailed protocol for utilizing **NDSB-256** to improve the yield of correctly folded, biologically active proteins from inclusion bodies.

Mechanism of Action

NDSB-256 aids in protein refolding by interacting with early folding intermediates, thereby preventing the formation of irreversible aggregates.[3] Unlike detergents, NDSBs do not form micelles and are considered non-denaturing, allowing most enzymes to remain active in their presence.[2] The proposed mechanism involves the short hydrophobic group of **NDSB-256** interacting with exposed hydrophobic regions on protein folding intermediates, which shields them from aggregation-prone interactions with other molecules.

Data Presentation: Efficacy of NDSB-256 in Protein Refolding



The inclusion of **NDSB-256** in refolding buffers has been shown to significantly enhance the yield of active proteins. The following tables summarize quantitative data from studies on model proteins.

Protein Model	Condition	Refolding Yield/Activity	Reference
Hen Egg White Lysozyme	600 mM NDSB-256	60% enzymatic activity	
Tryptophan Synthase β2 subunit	1.0 M NDSB-256	100% enzymatic activity	
Recombinant Human BMP-2	10 mM NDSB-256 with 0.05% SDS	56.75% dimer yield	_

Experimental Protocols

This section provides a general protocol for protein refolding from inclusion bodies using **NDSB-256**. It is important to note that optimal conditions, including protein concentration, temperature, and buffer composition, should be determined empirically for each specific protein.

Materials

- · Cell paste containing inclusion bodies
- Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
- Lysozyme
- DNase I
- Wash Buffer (e.g., Lysis Buffer with 1 M Urea and 2% Triton X-100)
- Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride (GdmCl), 10 mM DTT, pH 8.0)



- Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5-1.0 M NDSB-256, 1 mM GSH, 0.1 mM GSSG, pH 8.0)
- Dialysis Tubing (appropriate molecular weight cut-off)
- Spectrophotometer
- Bradford Assay Reagent or other protein quantification method
- Activity assay reagents specific to the target protein

Protocol for Refolding from Inclusion Bodies

- Cell Lysis and Inclusion Body Isolation:
 - 1. Resuspend the cell paste in ice-cold Lysis Buffer.
 - 2. Add lysozyme and DNase I and incubate on ice.
 - 3. Disrupt the cells using sonication or a French press.
 - 4. Centrifuge the lysate to pellet the inclusion bodies.
 - 5. Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step as necessary.
- · Solubilization of Inclusion Bodies:
 - 1. Resuspend the washed inclusion body pellet in Solubilization Buffer.
 - 2. Incubate with gentle agitation until the pellet is fully dissolved.
 - 3. Centrifuge to remove any remaining insoluble material.
 - 4. Determine the protein concentration of the solubilized protein solution.
- Protein Refolding by Dilution:



- 1. Rapidly dilute the solubilized protein into a pre-chilled Refolding Buffer containing **NDSB-256** to a final protein concentration of 10-100 μg/mL. A 1:100 dilution is a common starting point.
- 2. Incubate the refolding mixture at 4°C with gentle stirring for a duration determined empirically (typically 12-48 hours).
- Removal of Denaturant and NDSB-256:
 - 1. Transfer the refolding mixture to a dialysis bag.
 - 2. Dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) to remove the denaturant, **NDSB-256**, and redox reagents. Perform several buffer changes over 24-48 hours.
- Analysis of Refolded Protein:
 - 1. After dialysis, centrifuge the sample to pellet any aggregated protein.
 - 2. Determine the concentration of the soluble, refolded protein.
 - 3. Assess the biological activity of the refolded protein using a specific activity assay.
 - 4. Analyze the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.

Visualization of Experimental Workflow

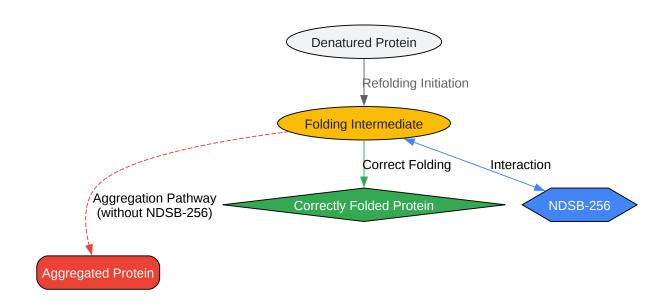
The following diagrams illustrate the key stages of the protein refolding protocol using **NDSB-256**.





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Caption: General workflow for protein refolding using NDSB-256.



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Caption: Proposed mechanism of NDSB-256 in preventing protein aggregation.

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